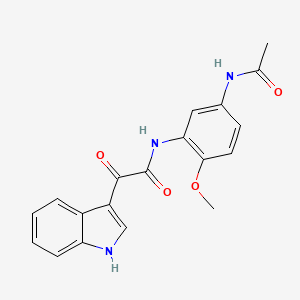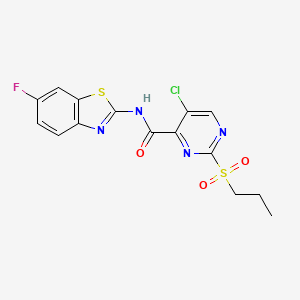![molecular formula C22H25N5O3S B11417831 3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-ethoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11417831.png)
3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-ethoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-ethoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with a sulfonyl group attached to a dimethylphenyl ring and an ethoxypropyl substituent on the nitrogen atom. The compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.
Métodos De Preparación
The synthesis of 3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-ethoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves multiple steps, starting with the preparation of the triazoloquinazoline core. This is typically achieved through a cyclization reaction involving appropriate precursors. The sulfonylation of the dimethylphenyl ring is carried out using sulfonyl chloride in the presence of a base, such as pyridine, to form the sulfonyl derivative. The final step involves the alkylation of the nitrogen atom with 3-ethoxypropyl bromide under basic conditions to yield the target compound .
Análisis De Reacciones Químicas
3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-ethoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Aplicaciones Científicas De Investigación
3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-ethoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving triazole and quinazoline derivatives.
Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-ethoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and quinazoline moieties are known to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, leading to modulation of their activity. The sulfonyl group enhances the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
Similar compounds to 3-[(2,5-dimethylphenyl)sulfonyl]-N-(3-ethoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine include other triazoloquinazoline derivatives, such as:
3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine: This compound has a methoxybenzyl group instead of an ethoxypropyl group, which may affect its biological activity and chemical properties.
3-[(4-chlorophenyl)sulfonyl]-N-(3-ethoxypropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine: The presence of a chlorophenyl group instead of a dimethylphenyl group can lead to differences in reactivity and biological interactions.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Propiedades
Fórmula molecular |
C22H25N5O3S |
|---|---|
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
3-(2,5-dimethylphenyl)sulfonyl-N-(3-ethoxypropyl)triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C22H25N5O3S/c1-4-30-13-7-12-23-20-17-8-5-6-9-18(17)27-21(24-20)22(25-26-27)31(28,29)19-14-15(2)10-11-16(19)3/h5-6,8-11,14H,4,7,12-13H2,1-3H3,(H,23,24) |
Clave InChI |
BWTHBAQQKHNCEF-UHFFFAOYSA-N |
SMILES canónico |
CCOCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)S(=O)(=O)C4=C(C=CC(=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11417748.png)
![{3-[5-Chloro-4-(1,4-dioxa-8-aza-spiro[4.5]dec-8-yl)-6-oxo-6H-pyridazin-1-yl]-adamantan-1-yl}-acetic acid](/img/structure/B11417751.png)


![3-(4-chlorophenyl)-7-(3-ethoxy-4-propoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11417771.png)



![2-(Adamantan-1-YL)-4-chloro-5-{[2-(morpholin-4-YL)ethyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B11417794.png)
![4-(4-chlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11417807.png)
![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11417808.png)
![N-methyl-2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11417810.png)
![N-cyclohexyl-2-[3-(3-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11417811.png)
![7-(4-acetylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11417812.png)
